N-(4-(3-(5-氧代-1-(对甲苯基)吡咯烷-3-基)脲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclocondensations of dicarboxylic acids with properly substituted amines . The reaction conditions can vary, but one example involves heating the reaction mixture to 180°C for 1.5 hours .科学研究应用
合成和化学性质
相关化合物的合成和化学性质,例如 N-(8-(3-脲基苯基)咪唑并[1,2-a]吡啶-6-基)乙酰胺衍生物,已因其抗肿瘤活性而得到探索。这些化合物对各种细胞系表现出优异的抗癌活性,证明了脲基-乙酰胺衍生物在癌症研究中的潜力 (陈宇等人,2022 年)。此外,对类似化合物的合成、晶体结构和振动性质的研究突出了它们在化学领域的意义,证实了它们作为各种药物分子的核心片段的作用 (陈冬梅等人,2021 年)。
药理应用
脲基-乙酰胺化合物的药理特性已被研究,特别是作为非肽胆囊收缩素-B (CCKB) 受体拮抗剂。这些化合物,如 RP 69758、RP 71483 和 RP 72540,对 CCKB 受体表现出纳摩尔亲和力,表明它们在治疗由这些受体介导的疾病中具有潜力 (P. Bertrand 等人,1994 年)。
抗菌和抗癌活性
探索 5-氧代吡咯烷衍生物以合成具有唑类、二唑类和腙部分的化合物,已导致发现有效的抗菌和抗癌活性。其中一些衍生物对耐多药金黄色葡萄球菌菌株表现出显着的活性,强调了它们作为支架的潜力,用于开发针对耐药病原体引起的感染的新疗法 (Karolina Kairytė 等人,2022 年)。
材料科学应用
在材料科学中,导电聚吡咯薄膜已通过吡咯单体的电聚合合成,说明了吡咯烷衍生物在制造导电材料方面的多功能性。这些材料可以在氧化(导电)和中性(绝缘)形式之间转换,在电子设备中提供应用 (A. Diaz 等人,1981 年)。
属性
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-3-9-18(10-4-13)24-12-17(11-19(24)26)23-20(27)22-16-7-5-15(6-8-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCFNLMWFFCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。